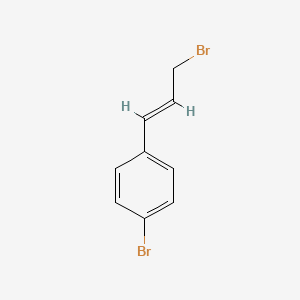

![molecular formula C14H23NO3 B2679717 Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate CAS No. 2260937-41-3](/img/structure/B2679717.png)

Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate is a chemical compound with the CAS Number: 2170528-51-3 . It has a molecular weight of 239.31 and its IUPAC name is tert-butyl (2-formylspiro [3.3]heptan-2-yl)carbamate . The compound is typically stored at -10°C and is available in powder form .

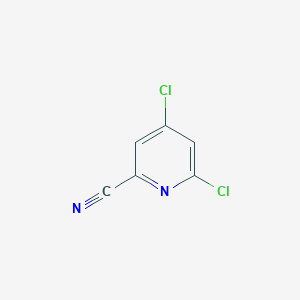

Molecular Structure Analysis

The InChI code for Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate is 1S/C13H21NO3/c1-11(2,3)17-10(16)14-13(9-15)7-12(8-13)5-4-6-12/h9H,4-8H2,1-3H3,(H,14,16) . This code provides a specific representation of the molecular structure of the compound.

Physical And Chemical Properties Analysis

Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate is a powder that is stored at -10°C . Its molecular weight is 239.31 .

Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

Synthesis of Insecticide Analogues : Tert-butyl carbamate derivatives have been utilized in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid (Brackmann et al., 2005). This involves key steps like cocyclization with S,S-dimethyl cyanodithioiminocarbonate or nitroguanidine.

Metal-Free Oxidative Synthesis : A metal-free radical route for the synthesis of 3-acylspiro[4,5]trienones is established, using tert-butyl hydrogenperoxide (TBHP) in the oxidative ipso-carboacylation of N-arylpropiolamides with aldehydes (Ouyang et al., 2014). This method demonstrates a novel difunctionalization of alkynes.

Intermediate Synthesis for Natural Products : Tert-butyl carbamate derivatives have been synthesized as intermediates of natural products like jaspine B, showing cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

N-Hydroxycarbamate as Building Blocks : They serve as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines, indicating their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Crystallography and Structural Analysis

- Crystallographic Characterization : Tert-butyl carbamate derivatives are analyzed in crystallography to understand molecular interactions and hydrogen bonding, aiding in the study of molecular structures (Das et al., 2016).

Synthesis of Protected β-D-2-Deoxyribosylamine

- Synthesis of Enantioselective Compounds : These derivatives are important intermediates for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial in nucleotide synthesis (Ober et al., 2004).

Material Science and Sensory Applications

- Detection of Volatile Acid Vapors : Tert-butyl carbazole derivatives have been used in the construction of strong blue emissive nanofibers, which can detect volatile acid vapors, demonstrating their application in sensory materials and nanotechnology (Sun et al., 2015).

Safety and Hazards

The safety information for Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-9-14(10-16)7-13(8-14)5-4-6-13/h10H,4-9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQYWJLCLBOURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2679634.png)

![4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2679638.png)

![N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2679641.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2679642.png)

![N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B2679643.png)

![2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2679649.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2679654.png)

![N-cyclopropyl-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2679655.png)